molecular formula C20H22N4O5S B11545261 1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(4-nitrophenyl)methylidene]piperidine-4-carbohydrazide

1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(4-nitrophenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B11545261
M. Wt: 430.5 g/mol
InChI Key: HTPWCQHTQDVMGD-KGENOOAVSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structural features It is a derivative of piperidine, a six-membered ring containing nitrogen, and is functionalized with both sulfonyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the piperidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the hydrazide: The piperidine sulfonyl derivative is then reacted with hydrazine hydrate to form the carbohydrazide.

    Condensation with nitrophenyl aldehyde: Finally, the carbohydrazide is condensed with 4-nitrobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl and nitrophenyl groups.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with sulfonyl and nitrophenyl groups.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl cyanide: Shares the sulfonyl group but differs in its overall structure and reactivity.

    4-Methylbenzenesulfonyl chloride: Another sulfonyl-containing compound with different applications and reactivity.

    Piperidine derivatives: Various piperidine-based compounds with different functional groups and applications.

Uniqueness: 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to the combination of its sulfonyl, nitrophenyl, and piperidine moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O5S/c1-15-2-8-19(9-3-15)30(28,29)23-12-10-17(11-13-23)20(25)22-21-14-16-4-6-18(7-5-16)24(26)27/h2-9,14,17H,10-13H2,1H3,(H,22,25)/b21-14+

InChI Key

HTPWCQHTQDVMGD-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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